molecular formula C9H11BrO2 B1271189 2-(2-Bromoethoxy)anisole CAS No. 4463-59-6

2-(2-Bromoethoxy)anisole

Cat. No. B1271189
CAS RN: 4463-59-6
M. Wt: 231.09 g/mol
InChI Key: PBRPKYRJVDJZTF-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)anisole is a chemical compound with the molecular formula C9H11BrO2 . It has an average mass of 231.086 Da and a monoisotopic mass of 229.994232 Da . It is also known by other names such as 1-(2-Bromoethoxy)-2-methoxybenzene and 2-(2-Methoxyphenoxy)ethyl Bromide .


Molecular Structure Analysis

The molecular structure of 2-(2-Bromoethoxy)anisole consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The structure is arranged such that a bromoethoxy group is attached to an anisole base .


Physical And Chemical Properties Analysis

2-(2-Bromoethoxy)anisole has a predicted density of 1.382±0.06 g/cm3 . It has a melting point of 43-45 °C and a boiling point of 135-140 °C at a pressure of 7 Torr . The compound is also reported to have a flash point of 114°C .

Scientific Research Applications

Environmental Presence and Origin

Halogenated anisoles like 2-(2-Bromoethoxy)anisole are significant in environmental chemistry. A study by Führer and Ballschmiter (1998) investigated bromochloromethoxybenzenes in the Atlantic Ocean's marine troposphere. They noted that halogenated methoxybenzenes (anisoles) are common in the environment, suggesting both biogenic and anthropogenic sources for different types of halogenated anisoles (Führer & Ballschmiter, 1998).

Chemical Reactions and Synthesis

Anisole derivatives undergo various chemical reactions, which have been extensively studied. For instance, Lee, Cho, and Song (2002) explored the bromination of activated arenes, including anisole, using Oxone® and sodium bromide. Their research contributes to understanding the regioselectivity and reactivity of anisole derivatives in halogenation reactions (Lee, Cho, & Song, 2002).

Catalysis and Hydrodeoxygenation

In catalysis, the hydrodeoxygenation of anisole has been a subject of interest. Lee, Wang, Wu, and Bhan (2014) investigated the vapor-phase hydrodeoxygenation of anisole over Mo2C catalysts. Their findings contribute to the understanding of how anisole derivatives undergo C–O bond cleavage, which is significant in processes like lignin valorization (Lee, Wang, Wu, & Bhan, 2014).

Photochemical Reactions

Mattay, Runsink, Piccirilli, Jens, and Cornelisse (1987) studied the photochemical cycloadditions of 1,3-dioxoles to anisole, revealing insights into the selectivities and mechanisms of these reactions. This research is crucial for understanding the behavior of anisole derivatives under photochemical conditions (Mattay et al., 1987).

Spectroscopic Analysis

Spectroscopic analysis of anisole and its derivatives, including studies on torsional barriers and rotational isomers, has been conducted by Owen and Hester (1969). They focused on the vibrational spectra of anisole and its monohalogen derivatives, providing valuable data for understanding the structural dynamics of these compounds (Owen & Hester, 1969).

Supramolecular Interactions

Research on the supramolecular interactions of anisole derivatives was conducted by Nestler, Schwarzer, and Gruber (2018). They analyzed anisole building blocks with different pendants, exploring how Br atoms influence molecular stacking and packing behavior in crystal structures (Nestler, Schwarzer, & Gruber, 2018).

Safety And Hazards

The safety data sheet for 2-(2-Bromoethoxy)anisole indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in a well-ventilated area .

Future Directions

While specific future directions for 2-(2-Bromoethoxy)anisole are not mentioned in the search results, it is noted that similar compounds have been used in the development of antiviral and antiretroviral agents . This suggests potential future applications in pharmaceutical research and development.

properties

IUPAC Name

1-(2-bromoethoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRPKYRJVDJZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365183
Record name 2-(2-Bromoethoxy)anisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethoxy)anisole

CAS RN

4463-59-6
Record name 1-(2-Bromoethoxy)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4463-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethoxy)-2-methoxybenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Bromoethoxy)anisole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethoxy)-2-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzene, 1-(2-bromoethoxy)-2-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.2 mole(22.4 ml) of guaiacol and 0.4 mole (34.6 ml) of ethylene dibromide are heated to 100° C. while stirring vigorously, and within 30 minutes, 125 ml of 1.6 N sodium hydroxide solution is added to continue the stirring and the pH value is adjusted to 7. Upon cooling, the mixed solution's organic layer is extracted with chloroform and rinsed with 2N sodium hydroxide before rising again with saturated sodium chloride solution and magnesium sulfate. Upon reduction, the solution is filled into the silicone tube for separation. Using the ratio of hexane: ethyl acetate=9:1 as the diluent, white crystallized product, 2-(2-methoxyphenoxy ethylbromide, is obtained.
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
34.6 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MP Payne, PT Walsh - Journal of chemical information and …, 1994 - ACS Publications
The development of qualitative structure-activity relationships for the prediction of skin sensitizationpotential, based on structural alerts (substructures associated with a toxicological …
Number of citations: 81 pubs.acs.org

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